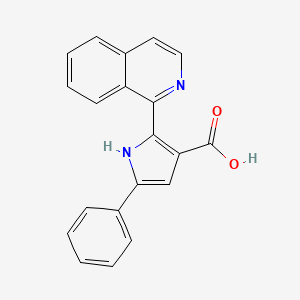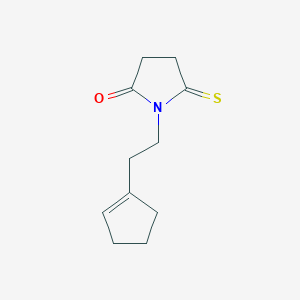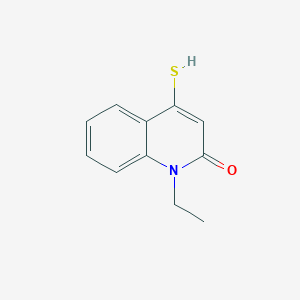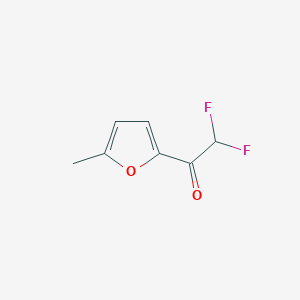![molecular formula C11H10N2OS B12870091 1H-Pyrrole, 1-[[2-(methylthio)-3-pyridinyl]carbonyl]- CAS No. 633313-83-4](/img/structure/B12870091.png)
1H-Pyrrole, 1-[[2-(methylthio)-3-pyridinyl]carbonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Methylthio)pyridin-3-yl)(1H-pyrrol-1-yl)methanone is an organic compound that features a pyridine ring substituted with a methylthio group at the 2-position and a pyrrole ring attached to the 3-position via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Methylthio)pyridin-3-yl)(1H-pyrrol-1-yl)methanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions are generally mild and can be performed in the presence of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-(Methylthio)pyridin-3-yl)(1H-pyrrol-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the methanone linkage can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated pyridine derivatives.
Scientific Research Applications
(2-(Methylthio)pyridin-3-yl)(1H-pyrrol-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Mechanism of Action
The mechanism of action of (2-(Methylthio)pyridin-3-yl)(1H-pyrrol-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2-(Methylthio)phenyl)(pyridin-3-yl)methanone: Similar structure but with a phenyl ring instead of a pyrrole ring.
2-(Pyridin-3-yl)-1H-benzo[d]imidazole: Contains a benzimidazole ring instead of a pyrrole ring.
Uniqueness
(2-(Methylthio)pyridin-3-yl)(1H-pyrrol-1-yl)methanone is unique due to the presence of both a pyridine and a pyrrole ring, which can confer distinct electronic and steric properties. This combination can enhance its reactivity and potential biological activities compared to similar compounds.
Properties
CAS No. |
633313-83-4 |
|---|---|
Molecular Formula |
C11H10N2OS |
Molecular Weight |
218.28 g/mol |
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-pyrrol-1-ylmethanone |
InChI |
InChI=1S/C11H10N2OS/c1-15-10-9(5-4-6-12-10)11(14)13-7-2-3-8-13/h2-8H,1H3 |
InChI Key |
LWJNAFLWDXFXBY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2C=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-(Difluoromethyl)-4-ethylbenzo[d]oxazole](/img/structure/B12870072.png)



![4-Cyanobenzo[d]oxazole-2-carboxylic acid](/img/structure/B12870084.png)
